![molecular formula C9H7BrN4 B14670372 2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole CAS No. 51124-75-5](/img/structure/B14670372.png)
2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a hydrazinylidene group attached to an imidazole ring, with a bromophenyl substituent, making it a versatile scaffold for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole typically involves the reaction of 4-bromobenzohydrazide with an appropriate imidazole derivative under controlled conditions. One common method includes the use of isopropyl alcohol as a solvent and heating the reaction mixture to around 50°C with vigorous stirring for about an hour . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired imidazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole can be compared with other similar compounds, such as:
2-[2-(4-Chlorophenyl)hydrazinylidene]-2H-imidazole: Similar structure but with a chlorine substituent instead of bromine.
2-[2-(4-Methylphenyl)hydrazinylidene]-2H-imidazole: Features a methyl group instead of bromine.
2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-imidazole: Contains a nitro group, which significantly alters its chemical and biological properties.
The uniqueness of this compound lies in its bromine substituent, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Propiedades
Número CAS |
51124-75-5 |
|---|---|
Fórmula molecular |
C9H7BrN4 |
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
(4-bromophenyl)-(1H-imidazol-2-yl)diazene |
InChI |
InChI=1S/C9H7BrN4/c10-7-1-3-8(4-2-7)13-14-9-11-5-6-12-9/h1-6H,(H,11,12) |
Clave InChI |
FPGIMTCCIRKDRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=NC=CN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate](/img/structure/B14670291.png)

![1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B14670299.png)
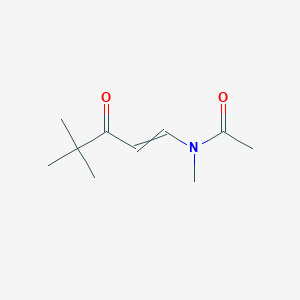
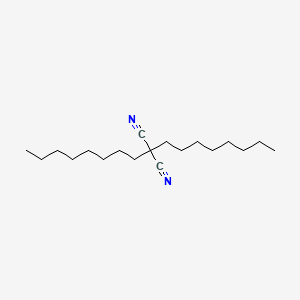
![(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14670316.png)
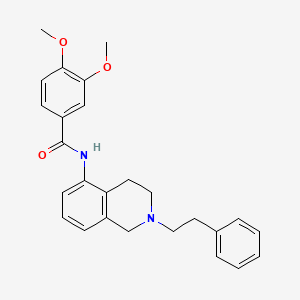
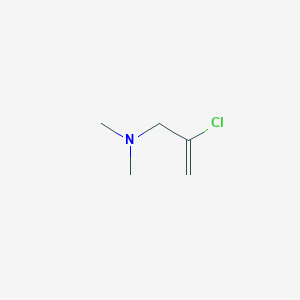
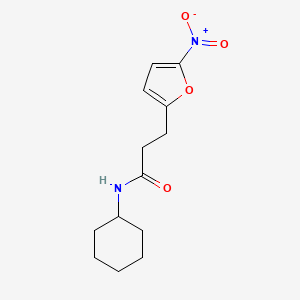
![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)

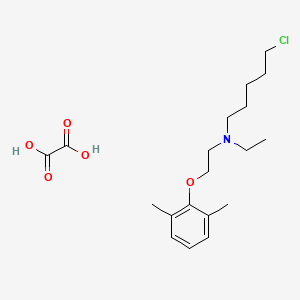
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)

